molecular formula C10H12ClNO2 B14868604 Ethyl 2-(4-chloro-6-methylpyridin-2-YL)acetate

Ethyl 2-(4-chloro-6-methylpyridin-2-YL)acetate

Cat. No.: B14868604
M. Wt: 213.66 g/mol
InChI Key: ZPXQOGKJSWAWFB-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpyridine-2-acetic acid ethyl ester: is an organic compound with a molecular formula of C10H12ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-methylpyridine-2-acetic acid ethyl ester typically involves the esterification of 4-chloro-6-methylpyridine-2-acetic acid. This can be achieved through the reaction of the acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly is often explored to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methylpyridine-2-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The major products depend on the nucleophile used but can include various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 4-chloro-6-methylpyridine-2-acetic acid ethyl ester is used as an intermediate for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry.

Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays. Its structural features make it a valuable tool for probing biological systems.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may serve as precursors for the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-chloro-6-methylpyridine-2-acetic acid ethyl ester depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4-chloro-6-methylpyridine-2-acetic acid ethyl ester is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it suitable for applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-(4-chloro-6-methylpyridin-2-yl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)6-9-5-8(11)4-7(2)12-9/h4-5H,3,6H2,1-2H3

InChI Key

ZPXQOGKJSWAWFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=CC(=C1)Cl)C

Origin of Product

United States

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